molecular formula C15H20O3 B1324661 4'-Carboethoxy-3,3-dimethylbutyrophenone CAS No. 684271-10-1

4'-Carboethoxy-3,3-dimethylbutyrophenone

Cat. No. B1324661
M. Wt: 248.32 g/mol
InChI Key: NFBXAIYZYVMNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Carboethoxy-3,3-dimethylbutyrophenone is a chemical compound with the molecular formula C15H20O3 . It is not intended for human or veterinary use and is primarily used for research purposes.


Molecular Structure Analysis

The molecular structure of 4’-Carboethoxy-3,3-dimethylbutyrophenone is represented by the formula C15H20O3 . The InChI code for this compound is 1S/C15H20O3/c1-5-18-14(17)12-8-6-7-11(9-12)13(16)10-15(2,3)4/h6-9H,5,10H2,1-4H3 .


Physical And Chemical Properties Analysis

The molecular weight of 4’-Carboethoxy-3,3-dimethylbutyrophenone is 248.32 g/mol . The density of this compound is 1.028g/cm3, and it has a boiling point of 356.8ºC at 760 mmHg . The physical form of this compound is described as colorless to light yellow oil .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis and Anticancer Activity : The synthesis of derivatives related to 4'-Carboethoxy-3,3-dimethylbutyrophenone and their evaluation for anticancer activity has been a subject of study. For instance, compounds synthesized for their potential cytotoxic activities against colon and breast cancer cell lines demonstrated some degree of activity, although generally low compared to standards. One compound showed moderate MRP1 inhibitory action, suggesting potential in overcoming multidrug resistance in cancer treatment (Amgoth et al., 2012).

  • Reactivity and Selectivity in Synthesis : Research into the reactivity and selectivity of C-silylated glycosyl donors, which can be derived from similar structural frameworks, revealed that the presence of certain substituents significantly influences synthetic outcomes, thus affecting the development of novel compounds for various applications (Pedersen & Pedersen, 2020).

Organic Synthesis Techniques

  • Formation of Pyrones from Allene Carboxylates : Research demonstrated the synthetic utility of allene carboxylates, akin to 4'-Carboethoxy-3,3-dimethylbutyrophenone, in forming substituted pyrones, highlighting a method with potential applications in organic synthesis and material science (Jung & Novack, 2005).

  • Michael Reaction Applications : Studies on the Michael reaction of similar compounds have provided insights into synthesizing complex organic molecules, which could have implications in drug development and the synthesis of biologically active compounds (Cheng, Bowman, & Legoff, 1976).

Metabolism and Pharmacological Evaluation

  • Metabolism and Excretion Studies : Investigations into the metabolism and excretion of structurally related compounds in animal models have helped understand their pharmacokinetics, crucial for drug development and safety assessment (Inoue et al., 1985).

  • Inhibitors of Inflammatory Mediators : Research into compounds with similar structural features has led to the discovery of inhibitors of inflammatory mediators, providing a potential pathway for developing new anti-inflammatory drugs (Ballesteros et al., 1995).

properties

IUPAC Name

ethyl 4-(3,3-dimethylbutanoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-5-18-14(17)12-8-6-11(7-9-12)13(16)10-15(2,3)4/h6-9H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBXAIYZYVMNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642382
Record name Ethyl 4-(3,3-dimethylbutanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Carboethoxy-3,3-dimethylbutyrophenone

CAS RN

684271-10-1
Record name Ethyl 4-(3,3-dimethylbutanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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